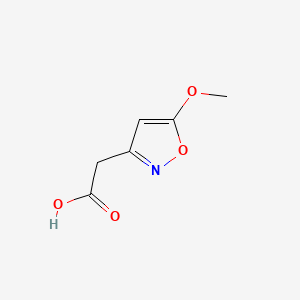
2-(5-Methoxyisoxazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methoxyisoxazol-3-yl)acetic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxyisoxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxyisoxazole with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromo group is replaced by the isoxazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(5-Methoxyisoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the isoxazole ring to more saturated heterocycles.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(5-Methoxyisoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(5-Methoxyisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(5-Methylisoxazol-3-yl)acetic acid
- 2-(5-Chloroisoxazol-3-yl)acetic acid
- 2-(5-Fluoroisoxazol-3-yl)acetic acid
Uniqueness
2-(5-Methoxyisoxazol-3-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
生物活性
2-(5-Methoxyisoxazol-3-yl)acetic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its isoxazole ring, which contributes to its biological activity. The presence of the methoxy group enhances its solubility and stability, making it a suitable candidate for various biological assays.
1. Antimicrobial Properties
Research indicates that compounds containing isoxazole rings, such as this compound, exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against |
2. Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
3. Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : It could act on neurotransmitter receptors, influencing synaptic transmission and neuronal health.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The findings indicated that the compound could serve as a lead for developing new antimicrobial agents.
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in neuronal loss compared to control groups, highlighting its potential therapeutic applications in treating neurodegenerative disorders.
特性
IUPAC Name |
2-(5-methoxy-1,2-oxazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-6-3-4(7-11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHLPBWFFPMUQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NO1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














